Silicon dioxide

描述

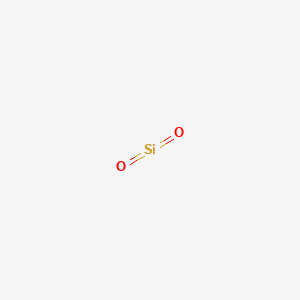

Structure

3D Structure

属性

IUPAC Name |

dioxosilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O2Si/c1-3-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPSYNLAJGMNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Si]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SiO2, O2Si | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | silica | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silica | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Silicon dioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silicon_dioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31392-49-1 | |

| Record name | Silica, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31392-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1029677 | |

| Record name | Silica | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.084 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Transparent to gray, odorless powder. Irritating to the skin and eyes on contact. Inhalation will cause irritation in the respiratory tract. [Note: Amorphous silica is the non-crystalline form of SiO2.], Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Liquid; Dry Powder, Pellets or Large Crystals, Other Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid, Liquid; Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, NKRA; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Other Solid, White, fluffy powder or granules. Hygroscopic, Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.]; [NIOSH], Solid, Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.] | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silica | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SILICON DIOXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Silica, amorphous | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/620 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

4046 °F at 760 mmHg (NIOSH, 2023), 4046 °F | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), The solubility of the various phases of silicas is very complex and depends upon several factors. Solubility increases with temperature and pH and is affected by the presence of trace metals. Particle size influences the rate of solubility. /Silica/, Insoluble, Silica is rather poorly soluble in water although solubility is higher for the amorphous than for the crystalline morphologies. ... The external amorphous layer in quartz is more soluble than the crystalline underlying core., AMORPHOUS IS SOL IN ALKALIES, ESP WHEN FINELY DIVIDED | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.2 (NIOSH, 2023) - Denser than water; will sink, 2.2 @ 25 °C, 2.20 | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), approx 0 mm Hg, 0 mmHg (approx) | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Amorphous powder, Transparent to gray powder (Note: Amorphous silica is the non-crystalline form of O2Si). ... solid, Silica gel is a coherent, rigid, continuous three-dimensional network of spherical particles of colloidal microporous silica. | |

CAS No. |

7631-86-9, 14639-89-5, 14808-60-7, 13778-37-5, 15468-32-3, 14464-46-1, 20243-18-9, 13778-38-6, 15723-40-7, 17679-64-0, 60676-86-0, 92283-58-4, 99439-28-8, 112945-52-5 | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chalcedony (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14639-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quartz (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14808-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stishovite (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13778-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridymite (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15468-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silica | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7631-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cristobalite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14464-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lussatite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20243-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicon dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stishovite (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013778375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coesite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013778386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cristobalite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014464461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chalcedony | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014639895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quartz | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014808607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridymite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015468323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Agate (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015723407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Keatite (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017679640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silica, vitreous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060676860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092283584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quartz-beta | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099439288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aquafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112945525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicon dioxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Silica | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silica | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | silicon dioxide; synthetic amorphous silicon dioxide (nano) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILICON DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETJ7Z6XBU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

3110 °F (NIOSH, 2023), 3110 °F, 1716 - 1736 °C | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Crystalline Forms of Silicon Dioxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Silicon dioxide (SiO₂), or silica (B1680970), is a cornerstone material in numerous scientific and technological fields. Its importance stems from its abundance, chemical stability, and, most notably, its complex polymorphism. The ability of SiO₂ to exist in various crystalline structures, each with unique physical and chemical properties, makes it a fascinating subject for researchers and a versatile component in material science and drug development. This technical guide provides a comprehensive overview of the different crystalline forms of this compound, detailing their properties, synthesis protocols, and the thermodynamic relationships that govern their formation.

The Polymorphs of this compound: An Overview

This compound exhibits a rich variety of crystalline polymorphs, the stability of which is primarily dictated by temperature and pressure. These structures can be broadly categorized into low-pressure and high-pressure polymorphs. The fundamental building block for most of these structures is the SiO₄ tetrahedron, where a central silicon atom is covalently bonded to four oxygen atoms. The arrangement and connectivity of these tetrahedra define the specific crystalline form.[1]

The most common crystalline forms of silica are quartz, tridymite, and cristobalite, each of which has a low-temperature (α) and a high-temperature (β) modification.[2] At ambient conditions, α-quartz is the thermodynamically stable form of crystalline silica.[3] Other high-pressure polymorphs, such as coesite and stishovite, are formed under extreme conditions, such as those found deep within the Earth's mantle or at meteorite impact sites.[4]

Quantitative Properties of Major Silica Polymorphs

The distinct crystalline arrangements of silica polymorphs give rise to significant differences in their physical and crystallographic properties. These properties are crucial for their identification and for determining their suitability for various applications. The following tables summarize key quantitative data for the most common crystalline forms of this compound.

Table 1: Physical Properties of this compound Polymorphs

| Polymorph | Density (g/cm³) | Mohs Hardness | Refractive Index (nω / nε) |

| α-Quartz | 2.648[3] | 7 | 1.544 / 1.553 |

| β-Quartz | ~2.53 (at 600°C) | 7 | - |

| α-Tridymite | 2.26 | 6.5-7 | 1.469 / 1.473 |

| β-Tridymite | ~2.22 (at 200°C) | 6.5-7 | - |

| α-Cristobalite | 2.32[5] | 6.5 | 1.487 / 1.484[5] |

| β-Cristobalite | ~2.20 (at 300°C) | 6.5 | - |

| Coesite | 2.92 | 7.5-8 | 1.594 / 1.595 |

| Stishovite | 4.287[3] | 8-8.5 | 1.799 / 1.826[6] |

Table 2: Crystallographic Properties of this compound Polymorphs

| Polymorph | Crystal System | Space Group |

| α-Quartz | Trigonal | P3₂21 or P3₁21 |

| β-Quartz | Hexagonal | P6₂22 or P6₄22 |

| α-Tridymite | Orthorhombic | C222₁ |

| β-Tridymite | Hexagonal | P6₃/mmc |

| α-Cristobalite | Tetragonal | P4₁2₁2[5] |

| β-Cristobalite | Cubic | Fd-3m |

| Coesite | Monoclinic | C2/c |

| Stishovite | Tetragonal | P4₂/mnm[6] |

Phase Transitions and Stability Relationships

The transformation between different silica polymorphs is a complex process governed by thermodynamics and kinetics. The stability of each phase is dependent on temperature and pressure, as illustrated in the pressure-temperature (P-T) phase diagram.

The transitions between α and β forms of quartz, tridymite, and cristobalite are displacive, meaning they involve small atomic displacements and are reversible.[1] In contrast, the transformations between quartz, tridymite, cristobalite, coesite, and stishovite are reconstructive, requiring the breaking and reforming of Si-O bonds, and are therefore kinetically slower.[5]

Experimental Protocols for the Synthesis of Silica Polymorphs

The synthesis of specific crystalline forms of this compound often requires precise control of experimental conditions. Below are summaries of common methodologies for the synthesis of key polymorphs.

Hydrothermal Synthesis of α-Quartz

Hydrothermal synthesis is a widely used method for growing high-purity α-quartz crystals.[7] This process mimics the natural formation of quartz in the Earth's crust.

-

Principle: Amorphous silica or small quartz crystals (nutrient) are dissolved in a solvent (typically an aqueous alkaline solution like NaOH or Na₂CO₃) at high temperature and pressure in an autoclave. A temperature gradient is established within the autoclave, with a hotter dissolution zone and a cooler growth zone. The dissolved silica is transported by convection to the cooler zone, where it becomes supersaturated and precipitates onto seed crystals, leading to the growth of larger, single crystals.[7][8]

-

Apparatus: A high-pressure autoclave, typically made of steel, with a liner of an inert material like silver or platinum. The autoclave must be able to withstand temperatures up to 400°C and pressures up to 200 MPa.

-

Procedure:

-

Place the nutrient material (e.g., high-purity crushed quartz or amorphous silica) in the dissolution zone at the bottom of the autoclave.

-

Suspend seed crystals of quartz in the growth zone at the top of the autoclave.

-

Fill the autoclave to a specific percentage (e.g., 80%) with the mineralizer solution (e.g., 1 M NaOH).

-

Seal the autoclave and heat it to the desired operating temperatures, maintaining a temperature differential between the dissolution and growth zones (e.g., 400°C and 350°C, respectively).[9]

-

Maintain these conditions for a period of days to weeks, depending on the desired crystal size.

-

After the growth period, cool the autoclave slowly to room temperature to avoid thermal shock to the newly grown crystals.

-

Remove and clean the synthesized quartz crystals.

-

Synthesis of Tridymite and Cristobalite

Tridymite and cristobalite are high-temperature polymorphs that can be synthesized by heating quartz or amorphous silica, often in the presence of a mineralizer to facilitate the reconstructive transformation.

-

Principle: The transformation of quartz to tridymite and cristobalite is kinetically hindered. Mineralizers, such as alkali metal oxides or carbonates (e.g., K₂CO₃ or Na₂CO₃), act as fluxes to lower the activation energy for the breaking and reforming of Si-O bonds.[10][11]

-

Apparatus: High-temperature furnace, crucibles (e.g., alumina (B75360) or platinum).

-

Procedure for Tridymite Synthesis:

-

Mix amorphous silica powder with a small amount of a mineralizer, such as K₂CO₃ (e.g., 4 wt%).[10]

-

Wet mixing with ethanol (B145695) can improve the homogeneity of the mixture.[10]

-

Heat the mixture in a furnace to a temperature within the stability range of tridymite (e.g., 1100°C) and hold for an extended period (e.g., 24 hours).[10]

-

Cool the sample and analyze for the presence of tridymite using techniques like X-ray diffraction (XRD).

-

-

Procedure for Cristobalite Synthesis:

-

Heat high-purity quartz powder to a temperature above the tridymite-cristobalite transition temperature (e.g., 1500-1600°C).[12]

-

The presence of certain impurities or fluxes can promote the formation of cristobalite at lower temperatures.[13]

-

Hold at the high temperature for a sufficient time to allow for the complete transformation.

-

Cool the sample. Rapid cooling can help in preserving the high-temperature cristobalite structure metastably at room temperature.

-

High-Pressure Synthesis of Coesite and Stishovite

The synthesis of high-pressure polymorphs like coesite and stishovite requires specialized high-pressure apparatus.

-

Principle: Applying high pressure to a silica starting material (e.g., amorphous silica, quartz, or coesite) forces the atoms into a more compact arrangement, leading to the formation of denser crystalline structures.

-

Apparatus: Multi-anvil press or a diamond anvil cell.

-

Procedure for Stishovite Synthesis from Coesite (Hydrothermal):

-

A hydrothermal treatment of coesite can catalyze the transition to stishovite at lower temperatures than dry synthesis.[14]

-

Place coesite and water in a sealed capsule (e.g., platinum).

-

Subject the capsule to high pressure (e.g., around 10 GPa) and moderate temperature (e.g., 350–550 °C) in a multi-anvil press.[14][15]

-

Maintain the conditions for a set duration (e.g., several hours).

-

Quench the experiment by rapidly cooling to room temperature and then slowly decompressing.

-

Recover and analyze the sample.

-

Logical Workflow for Polymorph Identification

The identification of a specific silica polymorph typically involves a combination of analytical techniques that probe its unique structural and physical properties.

This workflow highlights the multi-faceted approach required for unambiguous polymorph identification. X-ray diffraction provides definitive information about the crystal structure, while Raman spectroscopy offers a complementary fingerprint based on vibrational modes. Microscopy reveals the crystal morphology, and thermal analysis can detect the characteristic temperatures of displacive phase transitions.

Conclusion

The diverse crystalline forms of this compound present a rich field of study with significant implications for materials science, geoscience, and pharmaceutical sciences. Understanding the unique properties of each polymorph and the conditions under which they form is critical for harnessing their potential. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals working with this versatile and fundamental compound. Further research into the kinetics of phase transformations and the development of novel synthesis routes will continue to expand the applications of these remarkable materials.

References

- 1. science.smith.edu [science.smith.edu]

- 2. quora.com [quora.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. geo.libretexts.org [geo.libretexts.org]

- 5. Cristobalite - Wikipedia [en.wikipedia.org]

- 6. Stishovite - Wikipedia [en.wikipedia.org]

- 7. gem.agency [gem.agency]

- 8. youtube.com [youtube.com]

- 9. Insights into the Hydrothermal Metastability of Stishovite and Coesite - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 14. Ultrahydrous stishovite from high-pressure hydrothermal treatment of SiO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. minsocam.org [minsocam.org]

synthesis and characterization of amorphous silica nanoparticles

An In-depth Technical Guide to the Synthesis and Characterization of Amorphous Silica (B1680970) Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the (ASNs), materials of significant interest across various scientific and industrial fields, including drug delivery, catalysis, and diagnostics.[1][2][3] Man-made amorphous silica is produced in large quantities for a wide range of commercial uses and, more recently, for developing medical applications.[1] This document details common synthesis methodologies, essential characterization techniques, and detailed experimental protocols.

Synthesis of Amorphous Silica Nanoparticles

The synthesis of ASNs can be broadly categorized into low-temperature colloidal procedures and high-temperature pyrolytic processes.[1] The choice of method significantly influences the nanoparticles' properties, such as size, shape, porosity, and surface chemistry.[4][5]

Stöber Method (Sol-Gel Process)

The Stöber process, first reported in 1968, is a widely used sol-gel method for producing monodisperse spherical silica particles.[6][7][8] The process involves the hydrolysis and condensation of a silica precursor, typically tetraethyl orthosilicate (B98303) (TEOS), in an alcoholic solvent with a catalyst, most commonly ammonia (B1221849).[6][8][9]

The fundamental reactions are:

-

Hydrolysis: Si(OC₂H₅)₄ + 4H₂O → Si(OH)₄ + 4C₂H₅OH

-

Condensation: Si(OH)₄ → SiO₂ + 2H₂O

The particle size can be controlled by adjusting reaction parameters such as the concentration of TEOS, water, and ammonia, as well as the reaction temperature.[6][9][10] Higher concentrations of TEOS and ammonia generally lead to faster hydrolysis and condensation, resulting in larger particles.[10] This method can reliably produce particles with diameters ranging from 15 to 400 nm.[11]

Reverse Micelle (Microemulsion) Method

The reverse micelle, or water-in-oil microemulsion, technique is another versatile method for synthesizing monodisperse silica nanoparticles, typically in the 15 to 50 nm range.[12] In this process, tiny water droplets are dispersed in an organic solvent, stabilized by surfactant molecules to form reverse micelles.[5][12] These micelles act as nanoreactors where the hydrolysis and condensation of the silica precursor (e.g., TEOS) occur, catalyzed by ammonia contained within the aqueous phase.[12] The size of the resulting nanoparticles is primarily controlled by the water-to-surfactant molar ratio.[12][13] A significant drawback of this method is the reliance on large amounts of organic solvents and surfactants, which can complicate the purification process.[5][12]

Flame Synthesis

Flame synthesis, also known as flame pyrolysis or chemical vapor condensation, is a high-temperature process for producing silica nanoparticles.[4][5][14] In this method, a precursor such as silicon tetrachloride (SiCl₄) or tetraethylorthosilicate (TEOS) is introduced into a high-temperature flame (1200–1700°C).[4][15] The precursor undergoes oxidation and decomposition, leading to the formation of primary silica particles that then aggregate.[16] This method is scalable and continuous but offers less control over particle size and morphology compared to sol-gel methods.[5][14] The average particle size, which can range from 9 to 68 nm, is influenced by parameters like precursor feed rate, flame temperature, and precursor concentration.[14][15]

Characterization of Amorphous Silica Nanoparticles

A thorough characterization is crucial to understand the physicochemical properties of the synthesized nanoparticles and their suitability for specific applications.

Electron Microscopy (TEM and SEM)

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques for directly visualizing the size, shape, morphology, and state of aggregation of nanoparticles.[3][17] TEM provides high-resolution, two-dimensional projection images, allowing for precise measurement of primary particle diameters.[17][18] SEM is used to analyze the surface morphology and topography of the nanoparticles.[9][19]

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-destructive technique widely used to measure the hydrodynamic diameter and size distribution of nanoparticles suspended in a liquid.[20][21] It measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.[22] It's important to note that DLS measures the hydrodynamic diameter, which includes any solvent layers or surface modifications, and can be sensitive to the presence of even small amounts of aggregates, potentially overestimating the primary particle size.[22][23]

X-Ray Diffraction (XRD)

X-Ray Diffraction (XRD) is the primary technique used to determine the crystalline structure of materials. For amorphous silica nanoparticles, the XRD pattern does not show sharp, well-defined peaks characteristic of crystalline materials. Instead, it exhibits a broad, diffuse peak, typically centered around 2θ = 22°.[24][25][26] This broad hump confirms the amorphous, or non-crystalline, nature of the synthesized silica.[9][19][27]

Brunauer-Emmett-Teller (BET) Analysis

The Brunauer-Emmett-Teller (BET) method is a standard technique for determining the specific surface area of a material.[28] It involves the physical adsorption of a gas (typically nitrogen) onto the surface of the nanoparticles at cryogenic temperatures. The amount of gas adsorbed at different pressures is used to calculate the total surface area.[28] The specific surface area is a critical parameter, especially for applications in catalysis and adsorption.

Porosity Analysis

The porous nature of amorphous silica nanoparticles can be characterized using gas adsorption analysis, such as nitrogen adsorption-desorption isotherms.[28] This analysis provides information about the pore volume, average pore diameter, and pore size distribution.[29][30] Techniques like mercury intrusion porosimetry can also be used, particularly for larger pore structures.[30]

Data Presentation

Table 1: Influence of Synthesis Parameters on Amorphous Silica Nanoparticle Properties

| Synthesis Method | Parameter Varied | Effect on Nanoparticle Property | Size Range Reported | Reference(s) |

| Stöber Method | TEOS Concentration | Increasing concentration increases particle size | 95 - 280 nm | [9][31] |

| Ammonia (NH₃) Conc. | Increasing concentration increases particle size | 13 - 400 nm | [11] | |

| Temperature | Higher temperature can lead to smaller particles | 50 - 2000 nm | [6] | |

| Reverse Micelle | Water/Surfactant Ratio | Key factor influencing final particle size | 15 - 50 nm | [12] |

| Flame Synthesis | Precursor Feed Rate | Increasing rate increases particle size | 9 - 68 nm | [14] |

| Flame Temperature | Increasing temperature decreases particle size | 15.9 - 47.6 nm | [15] |

Table 2: Typical Characterization Data for Amorphous Silica Nanoparticles

| Characterization Technique | Property Measured | Typical Values Reported | Reference(s) |

| TEM / SEM | Primary Particle Diameter | 20 - 800 nm | [7][9][32] |

| DLS | Hydrodynamic Diameter | 72 - 102 nm | [31] |

| XRD | Crystalline Structure | Amorphous (Broad peak at 2θ ≈ 22°) | [9][24][26] |

| BET | Specific Surface Area | 280 - 1020 m²/g | [28][29][33][34] |

| Nitrogen Porosimetry | Average Pore Diameter | 2.4 - 9.3 nm | [29][35] |

| Pore Volume | 0.12 - 0.82 cm³/g | [34][35] |

Experimental Protocols

Protocol 1: Synthesis via Stöber Method

Objective: To synthesize monodisperse amorphous silica nanoparticles.

Materials:

-

Tetraethyl orthosilicate (TEOS)

-

Ethanol (B145695) (EtOH), 99.8%

-

Ammonium (B1175870) Hydroxide (NH₄OH), 29% aqueous solution

-

Deionized (DI) water

Procedure:

-

In a clean glass flask, combine ethanol, DI water, and ammonium hydroxide.

-

Place the flask on a magnetic stirrer and ensure smooth, constant stirring.

-

Rapidly add the desired volume of TEOS to the solution while stirring.

-

Allow the reaction to proceed for a minimum of 12 hours at room temperature. A milky white suspension will form, indicating nanoparticle formation.

-

Collect the silica nanoparticles by centrifugation.

-

Wash the collected particles by repeatedly re-dispersing them in pure ethanol (at least 4 times) and then in DI water, using sonication to aid dispersion and centrifugation to collect the particles between each wash.

-

Continue the water washing steps until the pH of the supernatant is neutral (~7).

-

Dry the final product as required for characterization.

(This protocol is adapted from general Stöber method descriptions.[7])

Protocol 2: Characterization by Transmission Electron Microscopy (TEM)

Objective: To determine the size, morphology, and dispersion of synthesized nanoparticles.

Materials:

-

TEM grid (e.g., carbon-coated copper grid)

-

Synthesized silica nanoparticle suspension (diluted in ethanol or water)

-

Pipette

Procedure:

-

Ensure the TEM is well-aligned and calibrated.

-

Prepare a dilute suspension of the silica nanoparticles in a suitable solvent like ethanol to prevent aggregation upon drying.

-

Using a pipette, carefully place a small droplet (2-5 µL) of the dilute nanoparticle suspension onto the surface of a TEM grid.

-

Allow the solvent to evaporate completely in a dust-free environment.

-

Once dry, load the grid into the TEM sample holder.

-

Acquire images at a magnification that allows clear visualization of individual particles. Capture multiple images from different areas of the grid to ensure a representative sample.

-

Use image analysis software to measure the diameters of a large number of individual particles (typically >100) to obtain a statistically relevant size distribution.

(This protocol is based on standard TEM sample preparation and analysis procedures.[18])

Protocol 3: Measurement by Dynamic Light Scattering (DLS)

Objective: To measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.

Materials:

-

DLS instrument

-

Cuvette (disposable or quartz)

-

Synthesized silica nanoparticle suspension (diluted in DI water or buffer)

Procedure:

-

Prepare a dilute, optically clear suspension of the silica nanoparticles in a filtered solvent (e.g., DI water). The concentration should be optimized for the specific instrument.

-

Transfer the suspension to a clean, dust-free cuvette.

-

Place the cuvette into the DLS instrument's sample holder.

-

Set the measurement parameters, including solvent refractive index, viscosity, and temperature.

-

Allow the sample to equilibrate to the set temperature.

-

Perform the measurement. The instrument will generate an intensity-weighted size distribution and a Z-average diameter.

-

Perform multiple measurements to ensure reproducibility.

(This protocol is based on general DLS measurement principles.[20][21])

Protocol 4: Analysis by X-Ray Diffraction (XRD)

Objective: To confirm the amorphous nature of the synthesized silica.

Materials:

-

XRD instrument

-

Sample holder

-

Dried powder of silica nanoparticles

Procedure:

-

Ensure the XRD instrument is calibrated.

-

Place a sufficient amount of the dried silica nanoparticle powder onto the sample holder and flatten the surface.

-

Mount the sample holder in the XRD instrument.

-

Set the scanning parameters, typically a 2θ range from 10° to 80°.

-

Run the scan.

-

Analyze the resulting diffractogram. The presence of a broad, diffuse peak around 2θ = 22° and the absence of sharp peaks confirms the amorphous structure of the silica.[24][26]

Protocol 5: Analysis by BET Method

Objective: To determine the specific surface area of the nanoparticles.

Materials:

-

BET surface area analyzer

-

Sample tube

-

Dried powder of silica nanoparticles

-

Nitrogen and Helium gas

Procedure:

-

Accurately weigh a sample of the dried silica nanoparticles and place it into a sample tube.

-

Degas the sample under vacuum, typically at an elevated temperature (e.g., 150°C), to remove any adsorbed moisture and other contaminants from the surface.[28]

-

After degassing, cool the sample and weigh it again to determine the exact mass.

-

Place the sample tube in the analysis port of the BET instrument.

-

Perform the nitrogen adsorption measurement at liquid nitrogen temperature (77 K).

-

The instrument will measure the amount of nitrogen gas adsorbed at various relative pressures.

-

Use the BET equation to calculate the specific surface area from the adsorption data.

(This protocol is based on standard BET analysis procedures.[28])

Visualizations

Caption: The Stöber process for silica nanoparticle synthesis.

Caption: General workflow for nanoparticle characterization.

Caption: Key parameters influencing nanoparticle properties.

References

- 1. Synthetic amorphous silica nanoparticles: toxicity, biomedical and environmental implications - ProQuest [proquest.com]

- 2. Synthesis of Silica Nanoparticles: A Review [ijraset.com]

- 3. researchgate.net [researchgate.net]

- 4. Processing pathway dependence of amorphous silica nanoparticle toxicity - colloidal versus pyrolytic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Stöber process - Wikipedia [en.wikipedia.org]

- 7. mse.iastate.edu [mse.iastate.edu]

- 8. Synthesis of Silica-coated Iron Oxide Nanoparticles: Preventing Aggregation without Using Additives or Seed Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. scribd.com [scribd.com]

- 11. “DIY” Silica Nanoparticles: Exploring the Scope of a Simplified Synthetic Procedure and Absorbance-Based Diameter Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Greening the pathways: a comprehensive review of sustainable synthesis strategies for silica nanoparticles and their diverse applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. worldscientific.com [worldscientific.com]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. tandfonline.com [tandfonline.com]

- 17. mdpi.com [mdpi.com]

- 18. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Synthesis and characterization of amorphous silica nanoparitcles from aqueous silicates uisng cationic surfactants | Journal of Metals, Materials and Minerals [jmmm.material.chula.ac.th]

- 20. horiba.com [horiba.com]

- 21. indico.global [indico.global]

- 22. pubs.acs.org [pubs.acs.org]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. High Surface Area Mesoporous Silica Nanoparticles with Tunable Size in the Sub-Micrometer Regime: Insights on the Size and Porosity Control Mechanisms [mdpi.com]

- 29. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 30. Amorphous silica fiber matrix biomaterials: An analysis of material synthesis and characterization for tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

physicochemical properties of fumed vs precipitated silica

An In-Depth Technical Guide to the Physicochemical Properties of Fumed vs. Precipitated Silica (B1680970) for Researchers, Scientists, and Drug Development Professionals.

Introduction

Amorphous silicon dioxide (SiO₂), a material of significant industrial and scientific importance, is predominantly produced in two distinct forms: fumed silica and precipitated silica. While chemically identical, their disparate manufacturing processes impart unique physicochemical properties that dictate their performance and application, particularly within the highly sensitive domain of pharmaceutical development. Fumed silica, synthesized in a flame, is known for its high purity and fine, nanometer-sized particles, whereas precipitated silica is produced via a wet chemical process, resulting in larger, porous microparticles.[1][2][3]

This technical guide provides a comprehensive comparison of the core physicochemical properties of fumed and precipitated silica. It is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual workflows to aid in the selection and application of the most suitable silica for specific formulation and development needs.

Manufacturing Processes

The fundamental differences between fumed and precipitated silica originate from their distinct production methods. Fumed silica is created through flame hydrolysis, a high-temperature vapor-phase process, while precipitated silica is formed through a liquid-phase "wet" process.[4][5]

1.1 Fumed Silica: Flame Hydrolysis

Fumed silica, also known as pyrogenic silica, is synthesized by reacting silicon tetrachloride (SiCl₄) or other chlorosilanes in a high-temperature hydrogen-oxygen flame.[4][6] This process, occurring at temperatures exceeding 1000°C, involves the hydrolysis of the silicon source to form microscopic droplets of amorphous silica.[6][7] These primary nanoparticles then collide and fuse to form branched, chain-like secondary particles, known as aggregates.[3][7] The resulting product is a fluffy, white powder with very high purity and low bulk density.[7][8]

1.2 Precipitated Silica: Wet Precipitation

Precipitated silica is manufactured by reacting a silicate (B1173343) solution, typically sodium silicate (water glass), with a mineral acid, such as sulfuric acid.[2][9][10] The reaction is carried out under controlled conditions (pH, temperature, concentration) to precipitate hydrated silica.[9][10] The choice of these conditions significantly influences the final properties of the silica, including particle size, surface area, and porosity.[9] The resulting precipitate is then filtered, washed to remove salts, and dried to yield a white, amorphous powder.[9][10]

Comparative Physicochemical Properties

The divergent manufacturing routes lead to significant differences in the physical and chemical properties of fumed and precipitated silica. These properties are summarized in the table below.

| Property | Fumed Silica | Precipitated Silica |

| Primary Particle Size | 5 - 50 nm[3][11] | 5 - 100 nm[11] |

| Aggregate Size | 150 - 300 nm[12] | 1 - 100 µm[4][11] |

| Morphology | Branched, chain-like 3D aggregates of spherical primary particles[4][7] | Irregularly shaped, porous aggregates[4][13] |

| Specific Surface Area (BET) | High (typically 50 - 600 m²/g, can be up to 1000 m²/g)[3][11][13] | Moderate (typically 50 - 500 m²/g)[4][5] |

| Pore Structure | Essentially non-porous primary particles[3][11] | Porous, with a wider pore size distribution (micropores and mesopores)[5][13][14] |

| Purity (SiO₂ content) | Very High (>99.8%)[12][15] | High (approx. 90-95%)[11][12][15] |

| Bulk Density | Extremely Low (e.g., 160-190 kg/m ³)[11] | Higher than fumed silica |

| Surface Chemistry | High density of surface silanol (B1196071) (-OH) groups | Lower density of silanol groups compared to fumed silica |

| pH (in 4% dispersion) | Acidic (3.9 - 4.0)[15] | Neutral to Alkaline (5.7 - 9.5)[15] |

Experimental Protocols for Characterization

Accurate characterization of silica's physicochemical properties is essential for its effective application. The following are standard methodologies used for this purpose.

3.1. Brunauer-Emmett-Teller (BET) Analysis for Specific Surface Area

-

Objective: To determine the specific surface area of the silica powder.

-

Methodology:

-

Degassing: A known mass of the silica sample is heated under vacuum or in a stream of inert gas to remove adsorbed contaminants and moisture from the surface.

-

Adsorption Analysis: The sample is cooled to cryogenic temperature (typically 77 K, the boiling point of liquid nitrogen). Nitrogen gas is then introduced to the sample in controlled increments.

-

Data Collection: The amount of gas adsorbed onto the silica surface at various relative pressures is measured.

-

Calculation: The BET equation is applied to the adsorption isotherm data to calculate the monolayer capacity (the volume of gas required to form a single layer on the entire surface). From this, the total surface area is determined.

-

3.2. Particle Size and Morphology Analysis

-

Objective: To determine the size distribution and observe the shape of primary particles and aggregates.

-

Methodology (Transmission Electron Microscopy - TEM):

-

Sample Preparation: A very dilute dispersion of the silica powder is prepared in a suitable solvent (e.g., ethanol).

-

Grid Application: A drop of the dispersion is placed onto a TEM grid (a fine mesh coated with a thin carbon film) and allowed to dry completely.

-

Imaging: The grid is placed in the TEM, where a high-energy electron beam is transmitted through the sample.

-

Analysis: The resulting images reveal the morphology of the silica, allowing for direct measurement of primary particle and aggregate sizes. Image analysis software is used to quantify the size distribution from multiple images.

-

3.3. Porosity Measurement (Gas Adsorption)

-

Objective: To characterize the pore volume and pore size distribution.

-

Methodology:

-

Procedure: The experimental setup is similar to BET analysis, but data is collected over a wider range of relative pressures, extending to near saturation pressure.

-

Analysis: The adsorption and desorption isotherms are analyzed. The shape of the isotherm provides qualitative information about the pore structure.

-

Calculation: Models such as Barrett-Joyner-Halenda (BJH) are applied to the desorption branch of the isotherm to calculate the pore size distribution and total pore volume.

-

3.4. Surface Chemistry Analysis (Fourier-Transform Infrared Spectroscopy - FTIR)

-

Objective: To identify functional groups on the silica surface, particularly silanol groups (-OH).

-

Methodology:

-

Sample Preparation: The silica sample is typically pressed into a thin, self-supporting pellet or mixed with potassium bromide (KBr) and pressed into a pellet.

-

Analysis: The sample is placed in the FTIR spectrometer. An infrared beam is passed through the sample, and the instrument measures the absorption of IR radiation at different wavelengths.

-

Interpretation: The resulting spectrum shows absorption bands corresponding to specific molecular vibrations. For silica, characteristic peaks include a broad band around 3400 cm⁻¹ (associated with hydrogen-bonded silanol groups and adsorbed water) and a sharper peak around 3750 cm⁻¹ (isolated, free silanol groups).

-

Applications and Functional Relationships in Drug Development

The distinct properties of fumed and precipitated silica translate into different functional roles within pharmaceutical formulations.[16][17]

-

Fumed Silica: Its high surface area, high purity, and nanometer-scale particle size make it an exceptional excipient.[18] It is widely used as a glidant to improve the flowability of powders for tablet and capsule manufacturing, an anti-caking agent to prevent clumping, a thickening and suspending agent in gels and semi-solid formulations, and a stabilizer for emulsions.[16][18][19]

-

Precipitated Silica: Due to its larger particle size and porous structure, it is often used as a carrier for liquid active ingredients to convert them into free-flowing powders.[9][20] It also serves as a thickening agent , an anti-caking agent in food and pharmaceutical powders, and a polishing agent in toothpaste.[9][17]

The relationship between the core physicochemical properties and their pharmaceutical functions is illustrated below.

Conclusion

Fumed and precipitated silica, despite being chemically identical, are functionally distinct materials due to their different synthesis routes. Fumed silica offers high purity, extremely high surface area, and a nanostructured, chain-like morphology, making it ideal for high-performance applications such as powder flow enhancement and rheology control in sensitive pharmaceutical formulations.[13][21] Conversely, precipitated silica provides a cost-effective solution with a porous structure and larger particle size, rendering it highly suitable for applications such as liquid adsorption and bulk filling.[1][13] A thorough understanding of these fundamental differences, verified through the experimental protocols outlined herein, is critical for researchers and drug development professionals to select the optimal grade of silica, thereby ensuring desired performance, stability, and manufacturability of the final drug product.

References

- 1. rawsource.com [rawsource.com]

- 2. jksilicas.com [jksilicas.com]

- 3. differencebetween.com [differencebetween.com]

- 4. What is the difference between precipitated silica powder and fumed silica? - Jiangsu Shengtian New Materials Co., Ltd. [silic-st.com]

- 5. News - Fumed silica and precipitated silica: an in-depth analysis of the difference between the two [dlseals.com]

- 6. rawsource.com [rawsource.com]

- 7. Fumed silica - Wikipedia [en.wikipedia.org]

- 8. en.hifull.com [en.hifull.com]

- 9. Precipitated silica - Wikipedia [en.wikipedia.org]

- 10. Production and manufacturing method and process flow of precipitated white carbon black-Chemwin [en.888chem.com]

- 11. Comparing Fumed Silica And Precipitated Silica [antenchem.com]

- 12. en.hifull.com [en.hifull.com]

- 13. Fumed silica and precipitated silica: an in-depth analysis of the difference between the two - DLSEALS [rubber.dlseals.net]

- 14. sinoxe.com [sinoxe.com]

- 15. What is the difference between precipitated silica and fumed silica?-IOTA [iotasilica.com]

- 16. en.hifull.com [en.hifull.com]

- 17. chempoint.com [chempoint.com]

- 18. nbinno.com [nbinno.com]

- 19. Fumed Silica: Properties, Applications, and Future Trends [minmetalseast.com]

- 20. Top 5 uses of precipitated silica | PDF [slideshare.net]

- 21. anysiliconerubber.com [anysiliconerubber.com]

An In-depth Technical Guide to the Surface Chemistry and Silanol Group Density of Silicon Dioxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the surface chemistry of silicon dioxide (silica), with a particular focus on the characterization and quantification of silanol (B1196071) groups. Understanding the nature and density of these surface groups is critical for applications ranging from chromatography to advanced drug delivery systems, as they govern the material's surface properties, including hydrophilicity, reactivity, and interaction with active pharmaceutical ingredients (APIs).

Fundamentals of the this compound Surface